molecular formula C11H12BrNO3 B225866 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid

4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid

Cat. No. B225866
M. Wt: 286.12 g/mol
InChI Key: RPKOOVRKIFDPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its various applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDAC enzymes leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid has various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit cancer cell growth, and inhibit angiogenesis. Additionally, it has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid in lab experiments is its specificity towards HDAC enzymes. The compound has been found to selectively inhibit HDAC enzymes, making it a potent tool for studying the role of HDAC enzymes in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid. One of the potential directions is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, the compound's potential as a therapeutic agent for other diseases such as inflammatory diseases and neurodegenerative diseases can be explored. Further studies can also focus on the compound's pharmacokinetics and pharmacodynamics to optimize its use in clinical settings.
Conclusion:
In conclusion, 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid is a promising compound that has various applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a potent tool for studying various biological processes. Further research can explore its potential as a therapeutic agent for various diseases, leading to the development of new treatments and therapies.

Synthesis Methods

The synthesis of 4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid involves the reaction of 2-bromo-4-methylaniline with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Scientific Research Applications

4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid has been studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent. The compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis in cancer cells.

properties

Product Name

4-(2-Bromo-4-methylanilino)-4-oxobutanoic acid

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

4-(2-bromo-4-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C11H12BrNO3/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)

InChI Key

RPKOOVRKIFDPLX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)O)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)O)Br

Origin of Product

United States

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